LASSBio-881
Description
Background of N-Acylhydrazone Derivatives in Medicinal Chemistry
N-acylhydrazone (NAH) derivatives are a class of organic compounds characterized by the presence of the -CO-NH-N=CH- functional group. This moiety is recognized as a promising framework in drug design due to its versatility, straightforward synthesis, and a wide spectrum of reported biological activities. mdpi.comtandfonline.comrjonco.comresearchgate.netresearchgate.net NAH derivatives have demonstrated various pharmacological properties, including antimicrobial, antitumoral, analgesic, anti-inflammatory, antiprotozoal, antiviral, and antituberculosis activities. mdpi.comtandfonline.comacs.orgsci-hub.senih.govresearchgate.net The N-acylhydrazone fragment is present in the structure of several compounds that act on different biological targets. mdpi.com The structural characteristics of NAHs, including the possibility of E and Z geometric isomerism around the C=N bond and synperiplanar and antiperiplanar conformers arising from rotation around the C-N bond, contribute to their versatility and ability to interact with a range of amino acid residues. mdpi.comsci-hub.se This conformational diversity can influence their bioactive profile. sci-hub.se The NAH moiety has been characterized as a privileged structure, capable of providing ligand points for more than one type of bioreceptor. sci-hub.sescielo.br
Overview of LASSBio-881 within the LASSBio Chemical Library and Design Philosophy
This compound is a 6-nitro-3,4-methylenedioxyphenyl-N-acylhydrazone derivative. nih.gov It was synthesized from safrole and designed as a multi-target analgesic with a unique pharmacological profile. this compound is part of a series of such derivatives developed with the aim of achieving improved analgesic and anti-inflammatory activity. nih.gov
The Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro has a chemical library comprising over 2000 compounds, developed over nearly 30 years with a focus on pharmacological activity. scielo.brresearchgate.net The design philosophy of the LASSBio chemical library prioritizes drug-likeness, lead-likeness, and pharmacological activity. wixsite.com Approximately half of the compounds in the LASSBio library are N-acylhydrazone derivatives. scielo.brwixsite.com This emphasis on the NAH scaffold is considered a distinct advantage, as it is a privileged structure with significant potential across various therapeutic areas that is still less explored compared to other scaffolds. wixsite.com The compounds in the LASSBio library generally demonstrate good compliance with Lipinski's and Veber's rules, suggesting favorable pharmacokinetic properties. scielo.brresearchgate.net LASSBio employs medicinal chemistry strategies such as molecular simplification, molecular hybridization, and bioisosterism to design novel compounds intended to have high affinity for selected therapeutic targets. ufrj.br
Rationale for Multi-Target Ligand Design in Drug Discovery
The traditional "one compound, one target" paradigm in drug discovery, while successful in some cases, has limitations, particularly for complex, multifactorial diseases. scielo.brbenthamscience.comfrontiersin.orgdovepress.com Diseases such as neurodegenerative disorders, cancer, and chronic inflammation involve multiple interconnected biological pathways and molecular targets. scielo.brdovepress.comnih.gov Targeting a single pathway may not be sufficient to effectively treat these conditions and can lead to issues like drug resistance. scielo.brbenthamscience.comfrontiersin.orgnih.govresearchgate.net
This has led to an increasing interest in the development of multi-target directed ligands (MTDLs), also known as polypharmacology or network therapeutics. scielo.brbenthamscience.comfrontiersin.orgdovepress.comnih.govmdpi.comcost.eu MTDLs are single compounds designed to modulate multiple targets relevant to a disease, with the goal of enhancing efficacy and/or improving safety. scielo.brbenthamscience.com This approach is based on the principle of "one-compound-multiple-targets". scielo.br
Detailed Research Findings on this compound
This compound has been characterized as a multi-target compound with activity against several key players in pain and inflammation pathways. Research has demonstrated its ability to modulate transient receptor potential vanilloid subfamily type 1 (TRPV1) receptors, cannabinoid receptors (CB1 and CB2), and cyclooxygenase (COX) enzymes, in addition to exhibiting antioxidant properties. nih.govnih.govnih.gov
| Target/Activity | Observed Effect | IC50/Binding Data (where available) | Reference |
| TRPV1 Receptor | Antagonist (competitive with capsaicin) | IC50 = 14.05 µM (against CAP-evoked currents) nih.gov, IC50 = 14 µM (against CAP-induced currents) | nih.govnih.gov |
| Cannabinoid Receptors | Partial Agonist (CB1 and CB2) | Binds to CB1 receptors (71% at 100 µM) nih.gov | nih.govwikipedia.org |
| COX-1 Enzyme | Inhibitor | IC50 = 85 µM nih.gov | nih.gov |
| COX-2 Enzyme | Inhibitor | IC50 = 150 µM nih.gov | nih.gov |
| Antioxidant Activity | Scavenges free radicals (DPPH and hydroxyl) | Demonstrated in studies nih.gov | nih.gov |
| T-cell Proliferation | Inhibitor (likely via CB2 receptors) | 66% inhibition at 10 µM nih.gov | nih.gov |
Studies investigating this compound have utilized various methods, including in vivo pharmacological evaluations, in vitro assays (such as those for COX inhibition and TRPV1 modulation), and electrochemical studies. nih.govnih.gov The presence of both nitro and 3,5-di-tert-butyl-4-hydroxyphenyl subunits in its structure is believed to be essential for its observed pharmacological and antioxidant activities. nih.gov
The research findings highlight this compound as a promising prototype for the development of new analgesic and anti-inflammatory drugs, demonstrating the potential of the multi-target approach in addressing complex pain conditions. nih.govplos.org
Properties
Molecular Formula |
C23H27N3O6 |
|---|---|
Molecular Weight |
441.484 |
Appearance |
Solid powder |
Synonyms |
LASSBio-881; LASSBio 881; LASSBio881.; N/'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization of Lassbio 881
Chemical Synthesis Pathways and Reaction Mechanisms
The primary synthetic route for LASSBio-881 involves the coupling of two main molecular fragments: a hydrazide and a substituted benzaldehyde (B42025).
The central step in the synthesis of this compound is the condensation reaction between the synthesized hydrazide precursor and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This reaction is crucial for establishing the N-acylhydrazone backbone of the molecule. Typically conducted in anhydrous ethanol (B145695) under reflux conditions, this condensation is often catalyzed by an acid, such as a catalytic amount of hydrochloric acid or acetic acid. The mechanism involves the nucleophilic addition of the hydrazide's amino nitrogen to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine (C=N) double bond characteristic of the N-acylhydrazone functional group. The presence of the tert-butyl and hydroxyl groups on the benzaldehyde component is significant for the compound's properties.
The hydrazide precursor required for the condensation reaction, specifically 6-nitro-1,3-benzodioxole-5-carbohydrazide, is synthesized from 6-nitro-1,3-benzodioxole-5-carboxylic acid. This synthesis is achieved through a reaction with hydrazine (B178648) hydrate (B1144303). The reaction is typically carried out in ethanol under reflux conditions, usually for a period of 4 to 6 hours, and is reported to yield the hydrazide in high purity.
The formation of the hydrazide precursor from 6-nitro-1,3-benzodioxole-5-carboxylic acid and hydrazine hydrate proceeds via a nucleophilic acyl substitution mechanism. In this type of reaction, the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. quora.com This attack leads to the formation of a tetrahedral intermediate. quora.comlibretexts.org The mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of a leaving group and the reformation of the carbonyl double bond. libretexts.orglibretexts.org In the context of hydrazide formation from a carboxylic acid, the hydroxyl group of the carboxylic acid acts as the leaving group (ultimately departing as water after proton transfer), while the hydrazine molecule becomes incorporated into the acyl structure, forming the hydrazide bond.
Exploration of Chemical Reactivity and Transformations
N-acylhydrazone derivatives, including this compound, can undergo various chemical transformations based on the reactivity of their functional groups.
This compound is susceptible to oxidation reactions. Oxidation generally involves the addition of oxygen or the removal of hydrogen atoms from a molecule. atlanticoer-relatlantique.carsc.org Common oxidizing agents that can effect transformations on N-acylhydrazone structures include potassium permanganate (B83412) and hydrogen peroxide. The specific outcome of oxidation depends on the reaction conditions and the site of oxidation within the molecule, which could involve the hydrazone linkage or other susceptible functional groups like the phenolic hydroxyl.
Substitution Reactions
Substitution reactions play a role in the synthesis of this compound, particularly in the formation of its hydrazide precursor. The hydrazide precursor, 6-nitro-1,3-benzodioxole-5-carbohydrazide, is synthesized through the reaction of 6-nitro-1,3-benzodioxole-5-carboxylic acid with hydrazine hydrate. nih.gov This step involves a nucleophilic acyl substitution mechanism, where the hydrazine attacks the carbonyl carbon of the carboxylic acid, leading to the formation of the hydrazide bond and the release of water. nih.gov this compound itself is also noted to undergo various types of chemical reactions, including substitution reactions, which can involve the replacement of an atom or group with another, utilizing reagents such as halogens and nucleophiles. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Structure-Activity Relationship (SAR) studies for this compound and its analogues have been crucial in understanding the molecular features essential for its biological activities. These studies explore how modifications to the chemical structure influence the compound's interaction with biological targets and its resulting pharmacological effects. guidetopharmacology.orgwikidoc.orgCurrent time information in Rio de Janeiro, BR.mdpi.comctdbase.orgunibe.ch
Identification of Essential Pharmacophoric Subunits
This compound is described as a multi-pharmacophoric N-acylhydrazone. SAR studies have identified key structural subunits essential for its observed pharmacological activity. The nitro group and the 3,5-di-tert-butyl-4-hydroxyphenyl subunit have been specifically highlighted as essential for the activity profile of this compound. guidetopharmacology.org Furthermore, this compound possesses structural elements characteristic of TRPV1 antagonists, including an aromatic ring capable of hydrogen bonding or aryl interaction, a linker connecting to a dipole-interacting moiety, and a hydrophobic side chain.
Influence of Structural Modifications on Biological Activity
Structural modifications to the N-acylhydrazone scaffold, including those related to this compound, can significantly influence biological activity. The presence of the nitro and 3,5-di-tert-butyl-4-hydroxyphenyl subunits in this compound contributes to its activity. guidetopharmacology.org Comparisons with related compounds, such as LASSBio-294, which lacks the 3,5-di-tert-butyl-4-hydroxyphenyl group, reveal differences in pharmacological profiles. nih.gov Studies on other N-acylhydrazone analogues have demonstrated that variations in aryl and heteroaryl groups attached to the imine subunit, as well as modifications like N-methylation of the hydrazone moiety, can impact activity and even conformational preferences, which in turn affect biological properties. mdpi.com
Research findings illustrate the effect of this compound on specific targets. This compound inhibited TRPV1 currents elicited by capsaicin (B1668287) with an IC₅₀ of 14 µM. Current time information in Rio de Janeiro, BR. It also inhibited proton-gated currents by 70% at 20 µM. Current time information in Rio de Janeiro, BR.
Below is a table summarizing some key findings on the activity of this compound:
| Target/Model | Effect Observed | IC₅₀ or Percentage Inhibition/Reduction | Reference |
| TRPV1 currents (elicited by Capsaicin) | Inhibition | 14 µM | Current time information in Rio de Janeiro, BR. |
| TRPV1 currents (elicited by low pH) | Inhibition | 70% at 20 µM | Current time information in Rio de Janeiro, BR. |
| Capsaicin-induced nocifensive behaviour (local) | Decreased time spent in behaviour | 30% reduction | Current time information in Rio de Janeiro, BR. |
| Capsaicin-evoked thermal hypernociception (oral) | Reduced measures of hypernociception | 60% reduction | Current time information in Rio de Janeiro, BR. |
| Carrageenan-evoked thermal hypernociception (oral) | Reduced measures of hypernociception | 40% reduction | Current time information in Rio de Janeiro, BR. |
| COX-1 | Inhibition (in vitro) | 85 µM | |
| COX-2 | Inhibition (in vitro) | 150 µM | |
| CB1 receptors | Binding/Ligand | 71% at 100 µM | guidetopharmacology.org |
| T-cell proliferation | Inhibition (potentially via CB2 receptors, in vitro) | 66% at 10 µM | guidetopharmacology.org |
Bioisosteric Relationships with Endogenous Ligands and Other N-Acylhydrazones
Bioisosterism, a strategy involving the substitution of one or more atoms or groups with others having similar chemical and physical properties, has played a role in the design and understanding of this compound. A significant bioisosteric relationship exists between N-acylhydrazones, including this compound, and unsaturated fatty acids such as the endocannabinoid anandamide. guidetopharmacology.org This relationship prompted investigations into the binding of this compound to cannabinoid receptors, revealing it as a ligand for type 1 cannabinoid receptors (CB₁). guidetopharmacology.org The N-acylhydrazone framework itself is considered a privileged structure in the design of anti-inflammatory compounds. Bioisosteric replacements, such as ring isosteric replacements, have been explored in the development of N-acylhydrazone analogues to modulate their activity.
Molecular Mechanisms of Action of Lassbio 881
Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation
LASSBio-881 functions as an antagonist of the TRPV1 receptor, a cation channel crucial for the sensation of pain and heat. wikipedia.orgnih.gov Studies have investigated its specific inhibitory effects on TRPV1 activation. nih.govnih.gov
Competitive Antagonism of Capsaicin-Evoked Currents
Research indicates that this compound acts as a competitive antagonist of capsaicin-induced TRPV1 activity. nih.govnih.gov This competitive interaction means that this compound binds to the TRPV1 channel at the same site as capsaicin (B1668287), thereby preventing capsaicin from activating the channel. nih.govnih.gov Experimental data using TRPV1-expressing Xenopus oocytes have shown that this compound inhibits TRPV1 currents elicited by capsaicin in a concentration-dependent manner. nih.govnih.gov The functional interaction with capsaicin has been described as surmountable. nih.govnih.gov
| Agonist | This compound Effect | IC50 (µM) |
| Capsaicin | Inhibition | 14.05 nih.gov |
Inhibition of Proton-Gated TRPV1 Currents
Beyond its interaction with capsaicin, this compound also demonstrates the ability to inhibit TRPV1 currents activated by low pH (protons). nih.govnih.gov At a concentration of 20 µM, this compound has been shown to reduce proton-gated TRPV1 currents by approximately 70%. nih.govnih.gov This suggests that this compound's antagonistic effects extend to other modes of TRPV1 activation. nih.gov
| Activator | This compound Concentration (µM) | Inhibition Percentage |
| Protons | 20 | 70% nih.govnih.gov |
Molecular Interactions within the TRPV1 Channel
While detailed information on the specific binding residues of this compound within the TRPV1 channel is not extensively described in the provided snippets, the competitive nature of its antagonism with capsaicin suggests an interaction within or near the vanilloid binding pocket. nih.govnih.govplos.org Studies involving a mutant TRPV1 channel (TRPV1 Δ777-820) lacking the phosphatidylinositol-4,5-bisphosphate (PIP2) binding domain indicated that this compound's antagonistic activity was not affected by the absence of this domain. nih.gov This suggests that this compound likely does not interact with the PIP2 binding region in the C-terminus of TRPV1. nih.gov Further research, potentially involving molecular modeling or site-directed mutagenesis, would be necessary to fully elucidate the precise molecular interactions. researchgate.net
Cannabinoid Receptor (CB1 and CB2) Ligand Activity
In addition to its TRPV1 antagonism, this compound also acts as a ligand for cannabinoid receptors, specifically CB1 and CB2. wikipedia.orgnih.govbiocat.com These receptors are integral components of the endocannabinoid system, which plays a significant role in modulating pain and inflammation. nih.gov
Partial Agonism at CB1 and CB2 Receptors
This compound functions as a non-selective partial agonist at both CB1 and CB2 cannabinoid receptors. wikipedia.orgbiocat.commedkoo.comhodoodo.com This means that this compound can bind to these receptors and activate them, but the maximal response it elicits is lower than that of a full agonist. nih.gov Early studies indicated that this compound was able to bind to CB1 receptors and inhibit T-cell proliferation, likely through interaction with CB2 receptors. nih.gov
| Receptor | This compound Activity |
| CB1 | Partial Agonist |
| CB2 | Partial Agonist |
Discrepancies and Advanced Research on CB1 Interaction Profile
This compound has been reported to interact with cannabinoid receptors, specifically acting as a partial agonist of both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). wikipedia.org These receptors are known to play significant roles in modulating pain and inflammation. wikipedia.org Early research indicated that this compound could displace a CB1 ligand in rat brain homogenates, suggesting an interaction with this receptor. nih.gov However, the precise nature of this interaction, particularly whether it is antagonistic or inverse agonistic, has not been definitively established. nih.gov
Resolving conflicting data on the CB1 receptor interaction profile, such as distinguishing between antagonist and inverse agonist activity, typically involves conducting concentration-response curves in cell lines expressing CB1 receptors to assess intrinsic activity. Inverse agonists are characterized by their ability to suppress basal receptor activity, whereas antagonists block the effects of agonists without altering baseline activity. Comparing results obtained from in vitro and in vivo models is also crucial for reconciling discrepancies, as in vivo CB1-mediated effects might involve indirect pathways not evident in isolated systems. While some sources describe this compound as a partial agonist at cannabinoid receptors, influencing the endocannabinoid system involved in pain and inflammation modulation, the functional overlap and specific agonist activity, particularly at CB1, have been noted as unconfirmed in some contexts. wikipedia.org
Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition
This compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are central to the synthesis of prostaglandins, lipid mediators involved in inflammation and pain signaling. d-nb.info
Non-Selective COX Isoform Inhibition
In vitro studies have shown that this compound inhibits both COX-1 and COX-2. nih.gov The reported half-maximal inhibitory concentration (IC50) values are 85 µM for COX-1 and 150 µM for COX-2. nih.gov This indicates a non-selective inhibition profile at these concentrations. nih.gov At a concentration of 10 µM, this compound inhibited approximately 12% of COX-1 activity in vitro. nih.gov
Here is a summary of the in vitro COX inhibition data:
| Enzyme | IC50 (µM) | Inhibition at 10 µM |
| COX-1 | 85 | ~12% |
| COX-2 | 150 | Not specified |
Note: Data for inhibition at 10 µM for COX-2 was not specified in the provided text.
Antioxidant Properties and Nitroxidative Stress Modulation
This compound possesses antioxidant properties, which contribute to its anti-inflammatory effects and its potential as a modulator of nitroxidative stress. wikipedia.orgresearchgate.netnih.govresearchgate.net This activity is attributed, in part, to the presence of a 3,5-di-tert-butyl-4-hydroxyphenyl moiety within its structure. Targeting free nitrogen and oxygen radicals is considered a promising strategy for pain management. researchgate.netnih.gov
Free Radical Scavenging Mechanisms (e.g., DPPH, Hydroxyl)
This compound demonstrates antioxidant activity by scavenging free radicals, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and hydroxyl radicals. wikipedia.orgresearchgate.net The DPPH assay is a common method to evaluate the free radical scavenging ability of compounds. It involves the reduction of the stable DPPH radical by an antioxidant, resulting in a decrease in absorbance. mdpi.comidpublications.org The ability to scavenge hydroxyl radicals is also a significant aspect of antioxidant defense, as these are highly reactive species. idpublications.orgnih.gov The scavenging of these radicals by this compound contributes to its ability to counteract oxidative damage. wikipedia.orgresearchgate.net
Electrochemical Behavior and Redox Characteristics
The electrochemical behavior and redox characteristics of a compound provide insights into its ability to participate in electron transfer reactions, which are fundamental to antioxidant activity. rsc.orgescholarship.org While specific detailed electrochemical studies solely focused on this compound's redox characteristics in the context of its antioxidant mechanism were not extensively detailed in the provided snippets, the presence of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety suggests a potential for redox activity. Phenolic compounds, in general, are known to exert antioxidant effects through mechanisms involving hydrogen transfer and electron transfer, which are reflected in their electrochemical properties. mdpi.com Studies on the electrochemical behavior of other nitro-containing compounds have shown irreversible reduction processes, which can be relevant to their biological activity and transformation in vivo. chimicatechnoacta.ru Further detailed electrochemical investigations specifically on this compound would be necessary to fully elucidate the relationship between its redox characteristics and its free radical scavenging mechanisms. lookchem.com
Structural Elements Conferring Antioxidant Capacity
This compound exhibits antioxidant properties, which are believed to contribute to its anti-inflammatory effects. nih.gov This antioxidant activity is primarily attributed to the presence of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety within its structure. nih.gov This structural feature is known to confer considerable antioxidant activity in various compounds. nih.gov Antioxidant compounds often function by scavenging free radicals, such as DPPH and hydroxyl radicals, thereby mitigating oxidative stress associated with inflammation. nih.gov The presence of hydroxyl groups, their position within aromatic rings, and the degree of esterification are generally important structural factors influencing antioxidant capacity. uj.edu.pl
Other Identified Molecular Targets (e.g., T-Cell Proliferation Inhibition)
Beyond its primary interactions with cannabinoid and TRPV1 receptors, this compound has been shown to modulate other biological targets. Notably, studies have indicated that this compound can inhibit T-cell proliferation in vitro. livrosgratis.com.br This effect was observed without inducing apoptosis, suggesting a potential immunomodulatory action. livrosgratis.com.br
The multi-target nature of this compound, engaging with cannabinoid receptors, TRPV1, COX enzymes, and potentially influencing T-cell proliferation, underscores its complex pharmacological actions. nih.gov
Table 1: Summary of Key Molecular Targets and Activities of this compound
| Target/Activity | Effect | Relevant Findings |
| Cannabinoid Receptors (CB1, CB2) | Partial Agonist | Involved in pain modulation and inflammation. wikipedia.org |
| TRPV1 Receptor | Antagonist | Inhibits capsaicin-induced activity, contributes to antinociception. nih.govnih.gov |
| Antioxidant Activity | Radical Scavenging | Attributed to 3,5-di-tert-butyl-4-hydroxyphenyl moiety. nih.gov |
| COX-1 | Inhibition (in vitro) | IC50 = 85 µM. nih.gov |
| COX-2 | Inhibition (in vitro) | IC50 = 150 µM. nih.gov |
| T-Cell Proliferation | Inhibition (in vitro) | Observed without inducing apoptosis. livrosgratis.com.br |
Note: Data tables are presented in a static format.
Preclinical Pharmacological Evaluation of Lassbio 881
In Vitro Cellular and Biochemical Assays
Receptor Binding Assays (e.g., Radioligand Displacement for CB1)
LASSBio-881 has been identified as a ligand for the cannabinoid receptor type 1 (CB1). nih.govnih.gov In vitro binding assays using rat brain homogenates have demonstrated the ability of this compound to interact with this receptor. nih.gov Specifically, at a concentration of 100 µM, this compound was shown to displace a significant percentage of the radiolabeled ligand from CB1 receptors, indicating a notable affinity for this target. nih.gov Such assays are crucial in determining the interaction of a compound with its receptor and are typically performed by incubating the compound with a preparation of cell membranes expressing the receptor of interest in the presence of a radiolabeled ligand, such as [3H]CP55,940. nih.govolemiss.edu The displacement of the radioligand by the test compound is then measured to quantify the binding affinity. nih.govolemiss.edu
Table 1: CB1 Receptor Binding Affinity of this compound
| Compound | Concentration (µM) | Displacement (%) |
|---|---|---|
| This compound | 100 | 71 |
Functional Assays in Heterologous Expression Systems (e.g., TRPV1-Expressing Xenopus Oocytes)
The functional activity of this compound has been extensively studied on the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling. Using TRPV1-expressing Xenopus oocytes, electrophysiological recordings have demonstrated that this compound acts as a TRPV1 antagonist. The compound was found to inhibit capsaicin-induced currents in a concentration-dependent manner, with a calculated half-maximal inhibitory concentration (IC50) of 14 µM. nih.gov Furthermore, at a concentration of 20 µM, this compound inhibited proton-gated TRPV1 currents by 70%. nih.gov These findings suggest that this compound can effectively block the activation of the TRPV1 channel by its agonists. nih.gov
Table 2: Functional Antagonism of this compound at the TRPV1 Receptor
| Agonist | This compound Concentration (µM) | Effect | IC50 (µM) |
|---|---|---|---|
| Capsaicin (B1668287) | Variable | Inhibition of induced currents | 14 |
| Protons (low pH) | 20 | 70% inhibition of gated currents | Not determined |
Enzyme Activity Assays (e.g., COX Inhibition)
This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. In vitro assays have shown that at high concentrations, this compound can inhibit both COX-1 and COX-2. nih.gov The IC50 values for the inhibition of COX-1 and COX-2 were determined to be 85 µM and 150 µM, respectively. nih.gov This indicates a non-selective inhibition of both isoforms, with a slightly higher potency for COX-1. nih.gov
Table 3: COX Enzyme Inhibition by this compound
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 85 |
| COX-2 | 150 |
Cell-Based Assays for Antiproliferative and Antioxidant Activity
The pharmacological profile of this compound extends to antiproliferative and antioxidant effects. The compound has been shown to inhibit T-cell proliferation, with a 66% inhibition observed at a concentration of 10 µM. nih.gov This suggests potential immunomodulatory properties. Furthermore, this compound has demonstrated a significant antioxidant capacity by scavenging free radicals, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and hydroxyl radicals. nih.gov This antioxidant activity is attributed to the presence of specific structural motifs within the molecule. nih.gov
Table 4: Antiproliferative and Antioxidant Activity of this compound
| Assay | Concentration (µM) | Result |
|---|---|---|
| T-cell Proliferation | 10 | 66% inhibition |
| DPPH Radical Scavenging | Not specified | Active |
| Hydroxyl Radical Scavenging | Not specified | Active |
In Vivo Animal Models of Pain and Inflammation
Acute Nociception Models (e.g., Capsaicin-Induced Nocifensive Behavior)
The in vivo efficacy of this compound in an acute pain model was assessed using the capsaicin-induced nocifensive behavior test in mice. Intraplantar injection of capsaicin elicits pain-related behaviors such as licking and biting of the affected paw. Pre-treatment with a local application of this compound resulted in a significant reduction in the time spent in nocifensive behavior. nih.gov Specifically, animals that received this compound prior to capsaicin injection spent 34.5% less time licking and biting the paw compared to the vehicle-treated control group. nih.gov
Table 5: Effect of this compound on Capsaicin-Induced Nocifensive Behavior
| Treatment Group | Nocifensive Behavior (Time in seconds, Mean ± SEM) | Percentage Reduction |
|---|---|---|
| Capsaicin (Control) | 57.7 ± 5.5 | - |
| This compound + Capsaicin | 37.8 ± 6.9 | 34.5% |
Inflammatory Pain Models (e.g., Carrageenan-Induced Hypernociception, Formalin Test, Zymosan-Induced Peritonitis)
This compound has demonstrated notable efficacy in established models of inflammatory pain.
Carrageenan-Induced Hypernociception: In the carrageenan model, which mimics inflammatory pain, orally administered this compound was effective in reducing thermal hypernociception. nih.govresearchgate.net Studies showed that pretreatment with the compound resulted in a 40% reduction in carrageenan-evoked thermal hyperalgesia. nih.govresearchgate.net Animals that received this compound exhibited a decreased latency in paw withdrawal at 3 and 4 hours after the carrageenan challenge, indicating a significant analgesic effect during the peak of the inflammatory response. nih.gov
Formalin Test: The formalin test, which distinguishes between neurogenic (early phase) and inflammatory (late phase) pain, revealed a specific activity profile for this compound. The compound was found to be effective in inhibiting nociception primarily during the early, neurogenic phase of the test. nih.gov This suggests a more pronounced effect on the direct activation of nociceptors rather than on the subsequent inflammatory cascade, an area where it showed limited anti-inflammatory action. nih.gov
Zymosan-Induced Peritonitis: Evaluation of this compound in the zymosan-induced peritonitis model, a test used to study sterile inflammation and leukocyte migration, was not detailed in the reviewed scientific literature. nih.goved.ac.uk
Neuropathic Pain Models (e.g., Partial Sciatic Ligation-Induced Hypernociception)
This compound has shown significant promise in addressing neuropathic pain, a condition often refractory to standard analgesics.
Partial Sciatic Ligation-Induced Hypernociception: In a mouse model of neuropathic pain induced by partial sciatic nerve ligation, this compound effectively attenuated thermal hypernociception. nih.govresearchgate.net Daily oral administration of the compound led to a significant decrease in paw withdrawal responses to thermal stimuli between days 7 and 11 post-ligation. nih.govnih.gov This demonstrates its potential to alleviate the chronic pain states associated with nerve injury. nih.gov
Comparative Pharmacological Efficacy with Reference Compounds and Analogues
The pharmacological profile of this compound becomes clearer when compared with other compounds.
Versus Capsaicin: As a competitive antagonist of the TRPV1 receptor, this compound's efficacy is directly benchmarked against the agonist capsaicin. Locally applied this compound reduced the time spent in capsaicin-elicited nocifensive behaviors (licking, biting) by approximately 30-35%. nih.govnih.gov When given orally, it reduced capsaicin-evoked thermal hypernociception by 60%. nih.govresearchgate.net
Versus LASSBio-294 and Nimesulide: In the formalin test, the activity of this compound was contrasted with its analogue, LASSBio-294, and the non-steroidal anti-inflammatory drug (NSAID) nimesulide. Unlike these two compounds, which are effective in both phases of the formalin test, this compound's activity was confined to the initial neurogenic phase, highlighting its distinct mechanism focused on neurogenic pain over inflammatory pain in this specific model. nih.gov
Table 1: Comparative Efficacy of this compound in Preclinical Pain Models
Pain Model This compound Effect Reduction/Inhibition Reference Compound(s) Comparative Finding Carrageenan-Induced Thermal Hypernociception Reduced hypernociception 40% N/A Effective in reducing inflammatory thermal pain. [2, 4] Capsaicin-Induced Thermal Hypernociception Reduced hypernociception 60% Capsaicin Demonstrates potent oral TRPV1 antagonism. [2, 4] Capsaicin-Induced Nocifensive Behavior Reduced licking/biting time ~30-35% Capsaicin Effective locally against TRPV1 activation. [1, 2] Formalin Test (Neurogenic Phase) Inhibited nociception Effective LASSBio-294, Nimesulide Shows activity against neurogenic pain. nih.gov Formalin Test (Inflammatory Phase) Limited effect Limited LASSBio-294, Nimesulide Less effective against inflammatory component compared to analogues. nih.gov Partial Sciatic Ligation Reduced thermal hypernociception Effective (Days 7-11) N/A Shows efficacy in a chronic neuropathic pain model. [1, 2]
Investigation of Specific Pharmacological Phenotypes
Research into the Absence of Hyperthermia Associated with TRPV1 Antagonism
A significant challenge in the development of TRPV1 antagonists for pain therapy has been the on-target side effect of hyperthermia. nih.gov this compound is noteworthy for largely avoiding this adverse effect, a phenomenon that appears to be dose-dependent.
At a high oral dose, this compound did not produce any significant change in the core body temperature of test animals within the first four hours of administration. nih.govnih.gov This lack of a hyperthermic response is a critical advantage over many other TRPV1 antagonists. nih.gov However, further investigation revealed that a lower dose did induce a mild but statistically significant hyperthermia. This lower dose caused body temperature to rise by approximately 0.5°C above baseline between 60 and 120 minutes post-administration, after which it gradually returned to normal. nih.gov This finding suggests a complex interaction between dosing and thermoregulatory control.
Dissection of Multi-Target Contributions to Observed In Vivo Effects
TRPV1 Antagonism: The primary antinociceptive properties of this compound are proposed to stem from its role as a TRPV1 antagonist. nih.gov It competitively inhibits TRPV1 channels, which explains its efficacy in pain models driven by TRPV1 activation, such as those involving capsaicin or nerve injury. nih.govnih.gov
Cyclooxygenase (COX) Inhibition: The absence of hyperthermia at high doses is hypothesized to be a result of this compound’s inhibitory action on COX enzymes. nih.gov High concentrations of the compound can inhibit both COX-1 and COX-2. This secondary action may counteract the thermogenic effect typically produced by TRPV1 antagonism, providing a built-in mechanism to mitigate this common side effect. nih.gov
Cannabinoid Receptor Binding: this compound has also been shown to bind to cannabinoid receptors. nih.govresearchgate.net Activation of cannabinoid receptors, particularly CB1 in the hypothalamus, is known to induce hypothermia. This interaction could be another contributing factor that helps to balance or prevent the hyperthermia associated with TRPV1 blockade. nih.gov
Computational Chemistry and in Silico Studies on Lassbio 881
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking simulations have been instrumental in understanding how LASSBio-881 interacts with its biological targets. These studies have primarily focused on its engagement with the cannabinoid receptor 1 (CB1) and the Transient Receptor Potential Vanilloid 1 (TRPV1).
Research has identified this compound as a ligand for the CB1 receptor. nih.gov Initial binding studies demonstrated that this compound can displace a known CB1 ligand, indicating a direct interaction. nih.gov Specifically, at a concentration of 100µM, this compound was observed to achieve 71% displacement of a radiolabeled ligand from rat brain homogenates, confirming its affinity for the CB1 receptor. nih.gov While these findings establish this compound as a CB1 ligand, detailed molecular docking studies illustrating the specific binding pose and key amino acid interactions within the CB1 binding pocket are not extensively detailed in the available literature.
More comprehensive interaction analysis has been conducted on this compound's role as a TRPV1 antagonist. nih.govnih.gov It has been shown to inhibit TRPV1 currents elicited by capsaicin (B1668287) (CAP) with an IC50 of 14 µM. nih.govnih.gov The interaction is described as surmountable and competitive with capsaicin, suggesting that this compound likely binds to the same site as capsaicin or an allosteric site that influences capsaicin binding. nih.govnih.gov Further studies in TRPV1-expressing Xenopus oocytes revealed that this compound also inhibits proton-gated currents by 70% at a concentration of 20 µM. nih.govnih.gov Despite this functional data, specific details regarding the binding energy and the precise non-covalent interactions, such as hydrogen bonds or hydrophobic contacts with key residues in the TRPV1 channel, are not yet fully elucidated in published research.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations are powerful tools for investigating the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions.
A comprehensive analysis of this compound using methods like Density Functional Theory (DFT) would provide a deeper understanding of its electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). Such studies would help in rationalizing its observed biological activities and predicting its reactivity. However, specific studies detailing the DFT calculations, electronic structure, and reactivity descriptors for this compound are not available in the reviewed scientific literature.
The molecular stability of this compound and its ability to form stable complexes with its target receptors are governed by a network of non-covalent interactions. A detailed theoretical analysis could identify the key intramolecular and intermolecular forces, such as hydrogen bonds and van der Waals interactions, that contribute to its conformational stability and binding affinity. At present, specific quantum chemical analyses focused on the non-covalent interactions and molecular stability of this compound have not been reported in the scientific literature.
Theoretical Pharmacokinetic and Pharmacodynamic Modeling
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.gov These models use the chemical structure of a compound to forecast its pharmacokinetic and pharmacodynamic behavior in the body.
For this compound, while it has been shown to be orally effective in preclinical models, detailed reports on its theoretical pharmacokinetic and pharmacodynamic profiles derived from computational modeling are not currently present in the available literature. nih.govnih.gov Such studies would be beneficial in predicting its drug-likeness, potential metabolic pathways, and bioavailability, thereby guiding further optimization of this compound.
Compound Names Mentioned:
Future Research Directions and Translational Perspectives for Lassbio 881
LASSBio-881 as a Lead Compound for Novel Therapeutic Agents
This compound's demonstrated efficacy in preclinical models of acute, inflammatory, and neuropathic pain highlights its potential as a lead compound for the development of next-generation analgesics. nih.govnih.gov Its distinct pharmacological profile, which includes TRPV1 antagonism, partial agonism at CB1 and CB2 receptors, and COX-1/COX-2 inhibition, offers a unique starting point for structural modifications aimed at optimizing efficacy, improving pharmacokinetic properties, and potentially reducing off-target effects. wikipedia.orgnih.gov
Structure-activity relationship (SAR) studies building upon the core N-acylhydrazone structure are crucial. scilit.commdpi.com These studies could involve synthesizing a library of analogs with targeted modifications to the 6-nitro-3,4-methylenedioxyphenyl and the 3,5-di-tert-butyl-4-hydroxyphenyl moieties to investigate their impact on activity at each of this compound's known targets. For instance, modifications to the nitro group or the methylenedioxyphenyl ring could influence interactions with cannabinoid receptors or COX enzymes, while alterations to the tert-butyl groups or the hydroxyl position on the other phenyl ring might affect TRPV1 binding or antioxidant activity.
Furthermore, exploring hybrid molecules combining the key pharmacophores of this compound with other known analgesic or anti-inflammatory scaffolds could lead to compounds with enhanced potency or a broader spectrum of activity. The success of multi-target approaches in pain management suggests that compounds hitting multiple relevant pathways may offer advantages over single-target drugs. plos.org
Exploration of Unexplored Therapeutic Applications based on Multi-Target Profile
The multi-target nature of this compound suggests potential therapeutic applications beyond pain and inflammation. nih.govmdpi.comnih.gov The modulation of cannabinoid receptors, for example, opens avenues for investigating its effects in neurological disorders, appetite regulation, and other conditions where the endocannabinoid system plays a significant role. wikipedia.org
Its antioxidant activity, attributed to the 3,5-di-tert-butyl-4-hydroxyphenyl moiety, suggests potential in conditions characterized by oxidative stress. This could include neurodegenerative diseases, cardiovascular disorders, or certain types of cancer. elsevier.es Research into these areas would require specific in vitro and in vivo models relevant to each disease state to evaluate the efficacy and underlying mechanisms.
Given its demonstrated anti-inflammatory effects, exploring its utility in chronic inflammatory diseases such as arthritis, inflammatory bowel disease, or asthma could also be fruitful. nih.govplos.org Studies focusing on specific inflammatory mediators and cellular pathways modulated by this compound would be essential to understand its potential in these contexts.
Identification of Research Gaps in Mechanistic Understanding
Despite the progress in characterizing this compound's interactions with TRPV1, cannabinoid receptors, and COX enzymes, several research gaps remain in fully understanding its intricate mechanism of action. nih.govnotedsource.io The precise nature of its interaction with CB1 receptors (antagonist vs. inverse agonist) requires further investigation using techniques like radioligand displacement assays.
The potential for off-target effects, beyond the known interactions, also warrants investigation to ensure the compound's specificity and safety profile. Comprehensive target profiling and screening against a broad panel of receptors, enzymes, and ion channels would be beneficial.
Methodological Advancements in Research Design and Data Analysis
Advancements in research methodologies can significantly accelerate the understanding and development of compounds like this compound. The application of high-throughput screening (HTS) techniques can facilitate the rapid evaluation of this compound analogs for activity at its known targets and for identifying potential new targets.
Interactive Data Table: Examples of In Vitro Activity
| Target | IC50 (µM) | Assay Type |
|---|---|---|
| COX-1 | 85 | In vitro inhibition assay |
| COX-2 | 150 | In vitro inhibition assay |
Advanced imaging techniques, such as fMRI or PET scans, could be employed in preclinical studies to visualize the compound's distribution and engagement with its targets in living systems. This would provide valuable insights into its pharmacokinetics and pharmacodynamics.
The use of computational approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can aid in the rational design of new analogs with improved properties and in predicting their interactions with target proteins.
Furthermore, the application of advanced data analytics and machine learning algorithms can help integrate and interpret the large datasets generated from multi-target profiling and in vivo studies, leading to a more comprehensive understanding of this compound's complex pharmacological profile.
Q & A
Q. What is the primary pharmacological target of LASSBio-881, and how is this determined experimentally?
this compound is characterized as a TRPV1 antagonist and a modulator of cannabinoid CB1 receptors. Its TRPV1 antagonism was demonstrated in vivo using capsaicin-induced hypernociception models, where it reduced thermal hypersensitivity at doses of 100–300 μmol/kg. For CB1 interaction, competitive radioligand binding assays in murine brain tissue revealed displacement of the CB1-specific radioligand, suggesting direct receptor engagement. Researchers should combine functional assays (e.g., nociception models) with receptor-binding studies to confirm target specificity .
Q. What experimental models are validated for evaluating this compound’s antinociceptive effects?
The partial sciatic ligation (PSL) model in rodents is widely used to assess neuropathic pain modulation. In this model, this compound (100–300 μmol/kg) demonstrated dose-dependent inhibition of hypernociception over 240 minutes, measured via thermal latency tests. Researchers should standardize time points (e.g., 60–240 minutes post-administration) and include vehicle controls to account for baseline variability in thermal responses .
Q. How does this compound’s chemical structure influence its activity?
As an N-acylhydrazone derivative, this compound mimics unsaturated bis-allylic fatty acid moieties, structurally resembling endogenous ligands like anandamide. This design enables dual modulation of TRPV1 and CB1 pathways. Structural-activity relationship (SAR) studies should compare analogs with modified acyl or hydrazone groups to isolate contributions of specific substituents to receptor affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor interactions (e.g., TRPV1 vs. CB1 mediation)?
Contradictions arise from overlapping pathways (e.g., CB1 agonism/antagonism vs. TRPV1 blockade). To disentangle mechanisms:
- Use selective receptor antagonists (e.g., CB1 inverse agonist AM251) in combination with this compound to isolate pathway contributions.
- Perform calcium imaging in TRPV1-expressing cells to confirm direct antagonism independent of CB1.
- Analyze dose-response curves: TRPV1 effects may dominate at lower doses, while CB1 interactions emerge at higher concentrations .
Q. What statistical methods are recommended for analyzing dose-dependent variability in this compound’s efficacy?
For time-course data (e.g., thermal latency), mixed-effects models account for repeated measures and inter-subject variability. Pairwise comparisons (e.g., Dunnett’s test) between treatment groups and vehicle controls should adjust for multiple time points. Report effect sizes (e.g., Cohen’s d) to quantify clinical relevance beyond statistical significance .
Q. How can researchers optimize experimental designs to distinguish between inverse agonism and neutral antagonism at CB1 receptors?
- Constitutive Activity Assays : Measure baseline CB1 signaling in transfected cells; inverse agonists suppress constitutive activity, while neutral antagonists do not.
- Bias Signaling Analysis : Use BRET/FRET probes to assess G-protein vs. β-arrestin pathway activation.
- In Vivo Functional Tests : Compare this compound’s effects in wild-type vs. CB1 knockout mice to isolate receptor-specific behavior .
Q. What methodologies address the ethical challenges of long-term this compound administration in preclinical studies?
- 3Rs Compliance : Refine dosing schedules to minimize animal distress (e.g., single-dose efficacy studies instead of chronic regimens).
- Endpoint Criteria : Predefine humane endpoints (e.g., >20% weight loss or severe immobility) and use non-invasive biomarkers (e.g., serum cytokine levels) to reduce sacrifice rates.
- Ethical Review : Submit protocols to institutional animal care committees (IACUCs) for approval, referencing guidelines like ARRIVE 2.0 .
Methodological Resources
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when mechanistic data conflict .
- Literature Review : Use PubMed’s "Similar Articles" feature and backward/forward citation tracking to contextualize findings against existing TRPV1/CB1 studies .
- Ethical Data Storage : Securely archive raw data (e.g., thermal latency measurements) in FAIR-aligned repositories with metadata tagging for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
